molecular formula C13H8F6O2 B1300232 {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol CAS No. 424803-19-0

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol

Cat. No.: B1300232
CAS No.: 424803-19-0
M. Wt: 310.19 g/mol
InChI Key: MEZRDJVJFDVHKZ-UHFFFAOYSA-N
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Description

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol (CAS 424803-19-0) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C13H8F6O2 and a molecular weight of 310.19, is a furan methanol derivative functionalized with a 3,5-bis(trifluoromethyl)phenyl group . The presence of multiple trifluoromethyl groups is a significant structural feature, as this moiety is known to enhance the pharmacodynamic and pharmacokinetic properties of molecules, making them valuable in medicinal chemistry and drug discovery . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key synthetic intermediate for constructing more complex molecules. Its structure suggests potential applications in the development of antimicrobial agents, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The compound serves as a versatile precursor for synthesizing various heterocyclic systems, including oxazoles, thiazoles, and imidazoles, which are core structures in many bioactive compounds . Handle with appropriate safety precautions in a well-ventilated environment, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5,20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZRDJVJFDVHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352500
Record name {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424803-19-0
Record name {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride Reduction Method

This is the most commonly reported method for synthesizing {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol. The key step involves the reduction of the aldehyde group in 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde using sodium borohydride as the reducing agent.

Procedure:

  • Dissolve 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (5.69 g, 18.5 mmol) in ethanol (170 mL).
  • Add sodium borohydride (1.40 g, 36.9 mmol) to the solution at room temperature.
  • Stir the mixture for 1 hour at 20°C.
  • Concentrate the reaction mixture under reduced pressure.
  • Partition the residue between ethyl acetate and water.
  • Wash the organic layer with water and saturated brine.
  • Dry over anhydrous magnesium sulfate, filter, and concentrate.
  • Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate (90:10 to 50:50).

Outcome:

  • Yield: 87%
  • Product: White solid this compound

This method is efficient, mild, and provides high purity product suitable for further applications.

Alternative Reduction Methods for Related Compounds

While the above method is specific to the furan derivative, related trifluoromethyl-substituted benzyl alcohols have been prepared using other reducing agents, which may be adapted or provide insight into alternative approaches.

Lithium Aluminium Hydride Reduction

  • Starting from 3,5-bis(trifluoromethyl)benzoic acid, lithium aluminium hydride (LiAlH4) in diethyl ether is used.
  • The reaction is conducted at 0 to 35°C for 10 hours.
  • After quenching and workup, the product 3,5-bis(trifluoromethyl)benzyl alcohol is isolated by vacuum distillation.

Yield and Purity:

  • Yield: 74%
  • Purity: >99% by gas chromatography
  • Selectivity: 91%

This method is more reactive and requires careful handling due to the strong reducing nature of LiAlH4 but can be useful for related alcohols.

TEMPO/Copper(II) Acetate Catalyzed Oxidation (Reverse Reaction Context)

  • Although primarily an oxidation method, the use of TEMPO and copper diacetate in aqueous acetonitrile at 20°C for 6 hours is noted for related alcohols.
  • This method is relevant for understanding redox chemistry around trifluoromethyl-substituted benzyl alcohols and may inform selective reduction strategies.

Synthetic Route via Grignard Reaction and Subsequent Reduction

A patented process describes the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, which is a key intermediate structurally related to the target compound.

Steps:

  • Formation of 3,5-bis(trifluoromethyl)phenyl magnesium halide from 3,5-bis(trifluoromethyl)halo-benzene in aliphatic ether solvents.
  • Addition of solid paraformaldehyde to the Grignard reagent to form the benzyl alcohol.
  • Optional halogenation of the benzyl alcohol to benzyl halides using aqueous HX (X = Cl, Br) in the presence of sulfuric acid.
  • Isolation by phase separation and vacuum distillation.

Yields:

  • Crude alcohol titers >92%
  • Halide products with yields up to 99.1%

This method highlights the versatility of organometallic intermediates in preparing trifluoromethyl-substituted benzyl alcohols and derivatives, which can be adapted for furan-containing analogs.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Sodium Borohydride Reduction 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde NaBH4, ethanol, 20°C, 1 h 87 Mild, high purity, column chromatography purification
Lithium Aluminium Hydride Reduction 3,5-bis(trifluoromethyl)benzoic acid LiAlH4, diethyl ether, 0-35°C, 10 h 74 Strong reducing agent, high purity
Grignard Reaction + Paraformaldehyde 3,5-bis(trifluoromethyl)halo-benzene Mg-halide formation, paraformaldehyde addition >92 (crude) Organometallic route, scalable

Research Findings and Analytical Data

  • The sodium borohydride reduction method yields a white solid product with high purity, confirmed by chromatographic and spectroscopic methods.
  • Purification by silica gel chromatography using hexane/ethyl acetate gradients ensures removal of impurities.
  • Lithium aluminium hydride reduction provides a high-purity product with minimal metal contamination, confirmed by ICP elemental analysis.
  • The Grignard-based synthesis allows for the preparation of benzyl alcohol intermediates with high yield and purity, suitable for further functionalization.
  • Melting points and specific rotations for related compounds confirm structural integrity and stereochemical consistency.

Chemical Reactions Analysis

Types of Reactions

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be

Biological Activity

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol is an organic compound notable for its unique structure, which includes a furan ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are known to enhance biological activity and influence the compound's physical properties, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.

  • Chemical Formula : C₁₃H₈F₆O₂
  • Molecular Weight : 292.19 g/mol
  • Structure : The compound features a hydroxymethyl group attached to the furan moiety, which is critical for its biological activity.

The presence of trifluoromethyl groups in this compound is associated with enhanced pharmacological properties. These groups can lower the pKa of nearby functional groups, influencing hydrogen bonding and enhancing interactions with biological targets. This mechanism is particularly relevant in drug design as it can improve binding affinity and selectivity for specific enzymes or receptors.

Biological Activities

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate efficacy against various bacterial strains. For example, the agar-well diffusion method has been utilized to assess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds with similar structural motifs have been reported to possess anticancer properties. For instance, benzo[b]furan derivatives have shown promising results in inhibiting tumor growth through various mechanisms .

Case Studies

  • Antibacterial Activity Assessment :
    • A study evaluated the antibacterial effects of derivatives related to this compound using the agar-well diffusion method. Compounds demonstrated varying degrees of effectiveness against Bacillus subtilis and Pseudomonas aeruginosa, indicating potential for development as antibacterial agents .
  • Anticancer Studies :
    • Research on benzo[b]furan derivatives highlighted their antiproliferative effects on cancer cell lines. The introduction of specific substituents was found to significantly enhance activity compared to unsubstituted analogs . This suggests that this compound may also exhibit similar properties.

Comparative Analysis with Related Compounds

Compound NameChemical FormulaBiological Activity
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acidC₁₂H₇F₃O₃Antimicrobial
2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-oneC₁₃H₈F₃NAnticancer
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanolC₂₁H₁₅F₁₂NOAntimicrobial and anticancer potential

Future Directions

While preliminary studies suggest promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future investigations should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Detailed molecular docking studies to explore binding affinities with specific targets.
  • Synthesis of analogs to optimize biological activity and selectivity.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s furan ring distinguishes it from benzene- or biphenyl-based analogs.

Trifluoromethyl Substitution: Bis(trifluoromethyl) groups at the 3,5-positions (vs. mono-substitution in CAS 346-06-5) increase steric bulk and electron-withdrawing effects, likely elevating lipophilicity (logP) and reducing metabolic degradation .

Hydroxyl Group Variations: The -CH₂OH group in the target compound contrasts with -CH₂CH₂OH in CAS 368-63-7. The shorter chain reduces lipophilicity and may improve aqueous solubility compared to ethanol-substituted analogs .

Lipophilicity and Solubility

  • Lipophilicity: The bis(trifluoromethyl) groups in the target compound likely result in higher logP values compared to mono-CF₃ analogs (e.g., CAS 346-06-5) but lower than biphenyl derivatives (CAS 457889-46-2) due to the furan’s polarity .
  • Aqueous Solubility: The furan ring’s oxygen and the -CH₂OH group may improve solubility relative to non-polar benzene analogs (e.g., CAS 349-95-1) but reduce it compared to amino-substituted derivatives (CAS 220107-65-3) .

Electronic Effects

  • The electron-withdrawing -CF₃ groups stabilize negative charges and may enhance reactivity in electrophilic substitution reactions compared to unsubstituted phenylmethanols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol?

  • Methodology : A two-step approach is common:

Suzuki-Miyaura Coupling : React 3,5-bis(trifluoromethyl)phenylboronic acid (precursor) with a halogenated furan derivative (e.g., 5-bromofuran-2-carbaldehyde) using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system .

Reduction : Reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Optimize reaction temperature (0–25°C) to avoid side reactions .

  • Characterization : Confirm structure via 1H^1H-NMR (e.g., singlet for CF₃ groups at δ 7.8–8.2 ppm) and HPLC-MS (expected [M+H]⁺ ~342 g/mol) .

Q. How to address solubility challenges during purification?

  • Methodology :

  • Use mixed solvents (e.g., DCM/hexane) for recrystallization due to the compound’s hydrophobicity from CF₃ groups.
  • For column chromatography, employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to improve separation .

Q. What safety precautions are critical for handling this compound?

  • Guidelines :

  • Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (potential irritant properties similar to related trifluoromethyl compounds) .
  • Conduct reactions in a fume hood due to volatile byproducts (e.g., THF decomposition) .

Advanced Research Questions

Q. How to optimize regioselectivity in introducing the trifluoromethylphenyl group to the furan ring?

  • Methodology :

  • Use steric directing groups (e.g., methyl at furan’s 3-position) to guide coupling to the 5-position.
  • Computational modeling (DFT) can predict electronic effects of CF₃ groups on reaction kinetics .
    • Validation : Compare 19F^{19}F-NMR spectra of intermediates to confirm regiochemistry .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Troubleshooting :

Purity Assessment : Verify compound purity (>95%) via HPLC and differential scanning calorimetry (melting point ~120–124°C, as seen in analogs) .

Assay Conditions : Standardize cell-based assays (e.g., fixed DMSO concentration ≤0.1% to avoid solvent interference) .

Q. How to design derivatives to enhance metabolic stability while retaining activity?

  • Approach :

  • Replace the methanol group with a bioisostere (e.g., trifluoroethanol) to reduce Phase I oxidation.
  • Use QSAR models to predict ADME properties, leveraging logP data (estimated ~3.5 for the parent compound) .

Q. What computational methods predict interaction with biological targets (e.g., kinases)?

  • Workflow :

Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G* level).

Validate with MD simulations (GROMACS) to assess binding stability .

Key Notes

  • Synthesis : Prioritize Pd-catalyzed coupling for aryl-furan bond formation .
  • Safety : Adopt protocols from structurally related trifluoromethyl compounds .
  • Advanced Analysis : Combine experimental and computational tools to resolve mechanistic ambiguities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Reactant of Route 2
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{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol

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